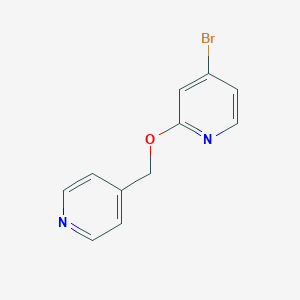
4-Bromo-2-(pyridin-4-ylmethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-(pyridin-4-ylmethoxy)pyridine” is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “this compound” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, general reactions involving similar compounds have been reported. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Applications De Recherche Scientifique
Metal-Binding Applications
- Ligand for Metal Complexes : The compound has been utilized in forming metal-binding domains. For instance, a study detailed the reaction of a similar compound with dipicolylamine, yielding a ligand that, when treated with palladium or platinum, forms complexes. These complexes were observed to undergo thermal spin transitions upon cooling (Tovee et al., 2010).
Synthetic Chemistry and Structural Studies
- Synthesis of Capped 5,12-dioxocyclams : The versatility of the 4-bromo group in pyridine derivatives was highlighted in the synthesis of 4-substituted pyridine-capped 5,12-dioxocyclams, demonstrating the adaptability of the compound in creating a variety of derivatives through palladium-catalyzed chemistry (Achmatowicz et al., 2003).
Crystal Structure Analysis
- Analysis of Molecular Geometry : Research focused on the molecular structure of derivatives of 4-bromo-pyridine compounds, with emphasis on understanding the intermolecular hydrogen bonding and π-π interactions present in the crystal packing of these compounds (Rodi et al., 2013).
Photophysical Properties
- Photoinduced Proton Transfer Studies : Studies involving derivatives of 2-(1H-pyrazol-5-yl)pyridine, such as 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have shown that these molecules exhibit different types of photoreactions, including excited-state intramolecular and intermolecular proton transfer processes, which are significant for understanding their photophysical properties (Vetokhina et al., 2012).
Coordination Polymers and Catalysis
- Coordination Polymer Synthesis : A study reported the synthesis of coordination polymers containing 4-halo-N-(pyridin-4-ylmethylene)aniline ligands, including derivatives of 4-bromo-pyridine. The research explored the crystal structure and supramolecular features of these coordination polymers (Hajiashrafi et al., 2015).
Magnetic Properties
- Spin-Transition Properties : The compound has been studied for its role in spin-transitions in iron(II) complexes, highlighting its influence in different polymorphs of the complex and their thermal and light-induced spin-transitions (Pritchard et al., 2009).
Fluorescence and Biological Applications
- Fluorescence Properties : Research has been conducted on the fluorescence properties of novel pyridine derivatives, including those with 4-bromo-pyridine as a component. The studies have implications for understanding the antibacterial activity and potential biological applications of these compounds (Girgis et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-(pyridin-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-6-14-11(7-10)15-8-9-1-4-13-5-2-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBRKVCDNMYRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=NC=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2846162.png)
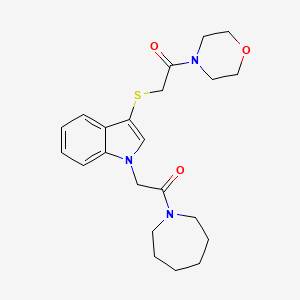
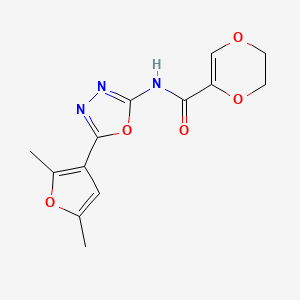

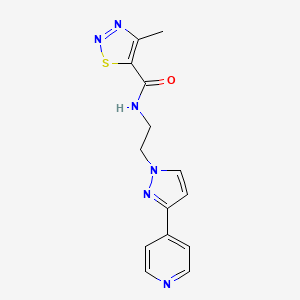

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2846175.png)


![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether](/img/structure/B2846179.png)
![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)
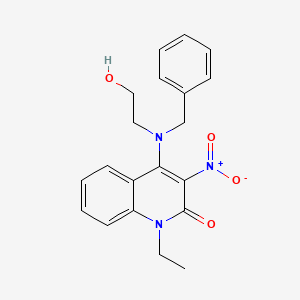
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2846182.png)